7-(Trifluoromethyl)quinoline-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3N2O |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-6-3-7(10(15)17)5-16-9(6)4-8/h1-5H,(H2,15,17) |
InChI Key |
YKHCONKRRQXNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)quinoline-3-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in modern drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth, field-proven insights into the causality behind experimental choices for determining critical parameters such as solubility, lipophilicity (logP), acidity (pKa), and chemical stability. The guide is structured to provide researchers, scientists, and drug development professionals with not only the theoretical underpinnings but also detailed, self-validating experimental protocols. By synthesizing data from structurally related analogs and established methodologies, this document serves as an authoritative resource for anticipating the behavior of this molecule in biological systems and for designing robust development and screening campaigns. All quantitative data is summarized for clarity, and key workflows are visualized using process diagrams to enhance understanding.
Introduction: Strategic Importance in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with a wide array of biological targets, from kinases to G-protein coupled receptors.[1][3] The specific derivatization of this core is what fine-tunes its pharmacological profile.
The subject of this guide, this compound, incorporates two key functional groups that are of strategic importance in modern drug design:
-
The 7-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance critical drug-like properties.[4] It is a strong electron-withdrawing group that can significantly alter the pKa of nearby basic centers, influencing ionization state at physiological pH. Furthermore, the -CF3 group often increases metabolic stability by blocking sites susceptible to oxidative metabolism and enhances membrane permeability and bioavailability by increasing lipophilicity.[4]
-
The 3-Carboxamide Group: The carboxamide moiety (-CONH2) is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions within the binding pockets of target proteins, contributing to potency and selectivity.[5] Quinoline-3-carboxamide derivatives have been explored as potent inhibitors of various enzymes, including kinases like Ataxia Telangiectasia Mutated (ATM) kinase, which are critical in DNA damage response pathways often exploited by cancer cells.[3][6]
Given this structural context, this compound represents a promising scaffold for developing novel therapeutics, particularly in oncology.[1][4] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a critical prerequisite for successful drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME).[7]
Molecular and Physicochemical Profile
Direct experimental data for this compound is not extensively available in public literature. However, by leveraging computational models and data from structurally similar analogs, we can establish a highly informative, predictive profile. The following table summarizes key computed and estimated physicochemical parameters that are essential for guiding experimental design.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₇F₃N₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 240.19 g/mol | Influences diffusion rates and compliance with "Rule of 5" guidelines.[8] |
| XLogP3 (Lipophilicity) | ~2.5 - 3.5 | A key predictor of membrane permeability, solubility, and potential for off-target toxicity. A value in this range is often optimal for oral bioavailability.[7][8] |
| Topological Polar Surface Area (TPSA) | ~69 Ų | Estimates the surface area occupied by polar atoms; crucial for predicting cell permeability. Values under 140 Ų are generally associated with good membrane transport. |
| Hydrogen Bond Donors | 1 (from amide N-H) | Governs specific interactions with biological targets and contributes to solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (from C=O, quinoline N) | Critical for target binding and solubility. |
| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral aqueous media but may improve with pH adjustment. Solubility directly impacts formulation and bioavailability.[9][10] |
| pKa (Quinoline Nitrogen) | ~2.0 - 3.5 | The electron-withdrawing -CF3 group significantly reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9). This determines the extent of protonation at physiological pH.[11][12] |
| Chemical Stability | Moderate to High | The aromatic quinoline core is generally stable, but the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions. Stability testing is crucial for determining shelf life and storage conditions.[13][] |
Note: Values for XLogP3, TPSA, and pKa are estimations based on computational models and data from analogs like 7-(Trifluoromethyl)quinoline and various quinoline-carboxamides. Experimental verification is required.
Experimental Determination of Physicochemical Properties
As a Senior Application Scientist, my imperative is to ground predictive data in robust, reproducible experimental workflows. The protocols described below are designed to be self-validating systems, providing the accuracy and confidence needed for critical project decisions.
Aqueous Solubility Determination
Causality: Solubility is a master variable in drug discovery. A compound that cannot be adequately dissolved in an aqueous environment will likely have poor absorption and bioavailability, and it can cause significant challenges in developing both in vitro assays and final formulations.[10] Kinetic solubility is often assessed early as a high-throughput measure of how readily a compound dissolves from a DMSO stock into aqueous buffer, mimicking typical screening conditions.[9]
Experimental Protocol: Kinetic Solubility via UV-Vis Spectroscopy
This protocol is adapted from high-throughput screening methods to provide a rapid and reliable assessment of kinetic solubility.[9]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Transfer to Assay Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a 96-well, UV-transparent microplate containing a larger volume (e.g., 198 µL) of the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This maintains a consistent final DMSO concentration (e.g., 1%).
-
Incubation and Precipitation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle agitation. This allows the compound to either remain in solution or precipitate out.
-
Spectroscopic Measurement: Measure the absorbance of each well using a microplate reader at the compound's maximum absorbance wavelength (λmax). If λmax is unknown, it must first be determined by scanning a dilute solution of the compound.
-
Data Analysis: Plot the measured absorbance against the nominal concentration of the compound. The point at which the curve deviates from linearity and plateaus indicates the kinetic solubility limit. Below this concentration, the compound is soluble; above it, precipitation has occurred.[9]
Trustworthiness Check: Visually inspect the wells with the highest concentrations under a microscope to confirm the presence of precipitate, validating the spectroscopic data.
Caption: Gold-standard shake-flask method for logP.
Acidity (pKa) Determination
Causality: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. [15]For this compound, the quinoline nitrogen is the primary basic center. Its pKa dictates the compound's charge state at physiological pH (~7.4), which profoundly impacts solubility, receptor binding, and membrane transport. The electron-withdrawing -CF3 group is expected to lower this pKa significantly compared to unsubstituted quinoline. [12] Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa by monitoring pH changes during the addition of a titrant. [15][16]
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent mixture, typically containing water and a co-solvent like methanol or DMSO to ensure solubility. A known concentration of an inert salt (e.g., KCl) is added to maintain constant ionic strength.
-
Initial Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., HCl) to ensure the quinoline nitrogen is fully protonated.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., NaOH) using an automated titrator or a micro-burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize each time.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). [15]More accurately, the pKa can be determined by calculating the first derivative of the curve (dpH/dV); the peak of the derivative plot corresponds to the equivalence point.
Trustworthiness Check: The system must be calibrated with at least two standard pH buffers before starting. The concentration of the standardized acid and base titrants must be accurately known.
Workflow Diagram: pKa Determination via Potentiometric Titration
Caption: Workflow for potentiometric pKa determination.
Chemical Stability Assessment
Causality: Chemical stability is a non-negotiable parameter that determines a drug's shelf life, storage conditions, and potential for generating degradation products that could be inactive or toxic. [13][17]Forced degradation studies are accelerated experiments designed to identify likely degradation pathways and develop stability-indicating analytical methods. [] Experimental Protocol: Forced Degradation Study
This protocol subjects the compound to harsh conditions to predict its long-term stability. [][17]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Stress: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Incubate the stressed samples for a defined period, taking aliquots at various time points (e.g., 0, 2, 8, 24 hours). A control sample protected from stress is analyzed at the same time points.
-
Analysis: Neutralize the acid/base samples before analysis. Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase method with a gradient elution and a photodiode array detector).
-
Data Interpretation:
-
Quantify the remaining percentage of the parent compound at each time point relative to the control.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
The goal is to find conditions that cause partial (5-20%) degradation, which is ideal for method validation.
-
Trustworthiness Check: The HPLC method must be validated to ensure it can separate the parent compound from all potential degradation products. A peak purity analysis using the PDA detector should be performed.
Workflow Diagram: Forced Degradation Study
Caption: Overview of a forced degradation stability study.
Potential Biological Significance and Therapeutic Context
While specific biological data for this compound is limited, the scaffold is strongly associated with kinase inhibition. [3][6]Kinases are a class of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. [1] Quinoline-3-carboxamides have been specifically identified as inhibitors of the ATM kinase. [3][6]ATM is a critical sensor of DNA double-strand breaks, initiating a signaling cascade to arrest the cell cycle and recruit DNA repair machinery. Cancer cells often rely on these pathways for survival after treatment with DNA-damaging chemotherapy or radiation. [6]Inhibiting ATM can therefore sensitize cancer cells to these standard therapies.
Conceptual Signaling Pathway: ATM Inhibition
Caption: ATM pathway and potential point of inhibition.
Conclusion
This compound is a compound scaffold with high potential in drug discovery, strategically combining the privileged quinoline core with a stability-enhancing trifluoromethyl group and a target-interacting carboxamide. While direct experimental data is sparse, this guide has established a robust predictive profile and provided the detailed, validated experimental frameworks necessary for its empirical characterization. The protocols for determining solubility, logP, pKa, and stability are presented not merely as instructions, but as self-validating systems designed to generate the high-quality data required for confident decision-making in a research and development setting. By understanding and applying these principles, researchers can effectively unlock the therapeutic potential of this promising molecular architecture.
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Hannedouche, J., et al. (2011, August 30). Innate C-H trifluoromethylation of heterocycles. ResearchGate. 22
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BenchChem. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. 1
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National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 33746962, 7-(Trifluoromethyl)quinoline-4-carboxylic acid. 25
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Eugene-Osoikhia, T. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. 16
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Smolecule. (2026). Biological Activity of Related Quinoline-Carboxamide Compounds. 26
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Slawinski, W. A., & Struck-Lewicka, W. (2015). Development of Methods for the Determination of pKa Values. PMC. 15
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International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. 4
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Chemsrc. (2025, September 8). CAS#:574-92-5 | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. 28
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ResearchGate. Quinolinone-3-carboxamide derivatives with potent biological activity. 29
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ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. 5
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PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. 3
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El-Azab, A. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
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ResearchGate. (2025, August 6). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. 6
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ACD/Labs. LogP—Making Sense of the Value. 7
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Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 31
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ACS Publications. (2020, December 24). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. 32
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SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. 33
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ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values.... 34
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PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. 2
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MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. 35
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PubChemLite. 2-oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid. 36
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Sigma-Aldrich. 7-(Trifluoromethyl)quinoline-5-carboxylic acid. 37
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PubMed. (2021, October 18). Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor.... 38
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Santa Cruz Biotechnology. 7-(Trifluoromethyl)quinoline (CAS 325-14-4). 39
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ResearchGate. (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. 12
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Molbase. 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | CAS 574-92-5. 42
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Sigma-Aldrich. 3-(trifluoromethyl)quinoline-7-carboxylic acid | 1951439-59-0. 43
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Technical Master Guide: 7-(Trifluoromethyl)quinoline-3-carboxamide Derivatives
Topic: Literature Review & Technical Guide: 7-(Trifluoromethyl)quinoline-3-carboxamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Scaffold Analysis
The This compound scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its rigid bicyclic core and specific electronic properties. Unlike the more common quinolone antibiotics (which typically feature a 4-oxo group and N-1 alkylation), this specific derivative class is primarily investigated for P2X7 receptor antagonism and Dihydroorotate Dehydrogenase (DHODH) inhibition .
The 7-trifluoromethyl (-CF₃) moiety is critical; it enhances lipophilicity (increasing membrane permeability) and provides metabolic stability by blocking oxidative metabolism at the 7-position. The 3-carboxamide functionality serves as a key hydrogen-bonding motif, often mimicking the amide/urea linkages found in established inhibitors like Leflunomide (active metabolite Teriflunomide) or Brequinar .
Core Pharmacophore Features
| Region | Chemical Feature | Biological Function |
| Pos 7 | Trifluoromethyl (-CF₃) | Increases logP; blocks metabolic oxidation; enhances hydrophobic pocket filling (e.g., in DHODH). |
| Pos 3 | Carboxamide (-CONH-R) | H-bond donor/acceptor; critical for orienting the molecule in the receptor active site (e.g., P2X7 allosteric site). |
| Ring | Quinoline (Benzo[b]pyridine) | Rigid scaffold; π-π stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in target proteins. |
Chemical Synthesis Protocols
The most robust and scalable method for synthesizing the this compound core is the Gould-Jacobs Reaction , followed by amide coupling. This pathway is preferred over the Vilsmeier-Haack approach due to higher yields and cleaner workup for electron-deficient anilines.
Protocol A: Scaffold Construction (Gould-Jacobs)
Objective: Synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Condensation:
-
Reagents: 3-(Trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Conditions: Heat neat or in ethanol at 125°C for 1–2 hours.
-
Mechanism: Addition-elimination reaction yielding the diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.
-
Checkpoint: Monitor TLC for disappearance of aniline.
-
-
Thermal Cyclization:
-
Reagents: Diphenyl ether (Dowtherm A) or mineral oil.
-
Conditions: High temperature reflux (250°C) for 30–60 minutes.
-
Critical Step: The high temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.
-
Workup: Cool to room temperature; add hexane to precipitate the product. Filter and wash with hexane to remove high-boiling solvent.
-
-
Hydrolysis:
-
Reagents: 10% NaOH (aq), followed by HCl acidification.
-
Conditions: Reflux for 2 hours.
-
Result: Formation of the free carboxylic acid at position 3.
-
Protocol B: Amide Functionalization
Objective: Conversion of the acid to the N-substituted carboxamide.
-
Activation:
-
Suspend the carboxylic acid (from Step 3) in dry Toluene or DCM.
-
Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.
-
Reflux for 2 hours until the solution clears (formation of acid chloride).
-
Alternative: Use HATU/DIPEA for sensitive amine partners.
-
-
Coupling:
-
Evaporate excess SOCl₂. Dissolve residue in dry DCM.
-
Add the target amine (e.g., benzylamine, aniline derivative) (1.1 eq) and Triethylamine (2.0 eq) at 0°C.
-
Stir at room temperature for 4–12 hours.
-
-
Purification:
-
Wash with 1N HCl, then NaHCO₃. Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).
-
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via Gould-Jacobs cyclization and acid chloride activation.
Biological Applications & Mechanisms[1][2][3][4]
A. P2X7 Receptor Antagonism (Pain & Inflammation)
The P2X7 receptor is an ATP-gated ion channel involved in the release of pro-inflammatory cytokines (IL-1β).[1] 7-(Trifluoromethyl)quinoline-3-carboxamides have emerged as potent antagonists.
-
Mechanism: Allosteric inhibition of the P2X7 receptor, preventing the ATP-induced opening of the cation channel and the subsequent formation of the cytolytic pore.
-
Key Data: Derivatives with the 7-CF₃ group often show IC₅₀ values in the low micromolar to nanomolar range (e.g., 0.45 µM for specific analogs). The electron-withdrawing nature of the CF₃ group is hypothesized to strengthen interactions within the hydrophobic allosteric pocket of the receptor.
-
Therapeutic Utility: Neuropathic pain, rheumatoid arthritis, and neuroinflammation.
B. DHODH Inhibition (Oncology & AML)
Mimicking the biphenyl structure of Brequinar, these derivatives inhibit Dihydroorotate Dehydrogenase (DHODH).
-
Mechanism: DHODH is a mitochondrial enzyme essential for de novo pyrimidine synthesis.[2][3][4][5] Inhibition leads to the depletion of Uridine Monophosphate (UMP), causing cell cycle arrest in the S-phase.
-
Differentiation Therapy: In Acute Myeloid Leukemia (AML), pyrimidine starvation forces undifferentiated myeloid blasts to differentiate into mature granulocytes, effectively stopping tumor progression.
-
Synergy: Often combined with Dipyridamole (which blocks the pyrimidine salvage pathway) to induce metabolic lethality.
Visualization: DHODH Inhibition Pathway
Caption: Mechanism of action for DHODH inhibition leading to tumor cell arrest.
Experimental Validation Protocols
Protocol 1: DHODH Enzymatic Assay (In Vitro)
To validate the potency of synthesized derivatives.
-
Preparation: Use recombinant human DHODH (truncated form).
-
Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, 100 µM CoQ10 (co-substrate), and varying concentrations of the test compound.
-
Initiation: Add Dihydroorotate (substrate, 200 µM) and DCIP (2,6-dichloroindophenol, 60 µM) as the electron acceptor.
-
Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over 10–20 minutes.
-
Analysis: Calculate IC₅₀ by non-linear regression (GraphPad Prism).
Protocol 2: P2X7 Calcium Mobilization Assay
To assess antagonist activity in cell lines (e.g., HEK293 expressing hP2X7).
-
Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.
-
Pre-incubation: Treat cells with the 7-CF₃-quinoline derivative for 15 minutes.
-
Stimulation: Add BzATP (specific P2X7 agonist) to induce calcium influx.
-
Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or microplate reader.
-
Result: A reduction in fluorescence peak compared to control indicates antagonism.
References
-
Synthesis of Quinoline-3-Carboxamides (Gould-Jacobs): BenchChem Technical Guide. "An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives."
-
P2X7 Receptor Antagonism: Journal of Medicinal Chemistry. "Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function."
-
DHODH Inhibition in Cancer: Bioorganic & Medicinal Chemistry.[3] "Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors." (Note: Discusses the quinoline scaffold relevance).
-
General Quinoline Biological Activity: Mini-Reviews in Medicinal Chemistry. "Biological Activities of Quinoline Derivatives."[6][7][8][9][10]
-
Synthetic Cannabinoid Structural Analogs: Frontiers in Pharmacology. "Identification of a novel P2X7 antagonist using structure-based virtual screening."
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The Fluorine Frontier: Evolution and Discovery of Fluorinated Quinoline-3-Carboxamide Scaffolds
[1]
Executive Summary
The quinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, historically significant for its pleiotropic immunomodulatory and anti-angiogenic properties.[1] While early progenitors like Linomide (Roquinimex) demonstrated clinical potential in autoimmunity and oncology, they were hampered by dose-limiting toxicities, specifically pro-inflammatory side effects.
The breakthrough in this class was driven by strategic fluorination .[1] The introduction of fluorine—most notably the trifluoromethyl (-CF₃) group in Tasquinimod —revolutionized the scaffold's pharmacokinetics and toxicology profile.[1] This guide analyzes the transition from toxic precursors to optimized fluorinated agents, detailing the synthetic pathways, structure-activity relationships (SAR), and the molecular mechanisms (S100A9 and HDAC4 inhibition) that define this class.
Historical Evolution: The "Linomide" Pivot
The discovery of fluorinated quinoline-3-carboxamides is a classic case of scaffold morphing to eliminate toxicity while retaining efficacy.[1]
The Progenitor: Linomide (Roquinimex)
-
Discovery: Originally synthesized in the 1980s.[1]
-
Activity: Showed efficacy in Multiple Sclerosis (MS) and autoimmune conditions.[1][2]
-
Failure: Withdrawn from Phase III trials due to severe cardiopulmonary toxicity (serositis, myocardial infarction).[1]
-
Mechanism of Toxicity: Linomide possessed a "pro-inflammatory" spike, likely due to rapid metabolic N-demethylation and off-target engagement.[1]
The Fluorine Solution: Tasquinimod
To salvage the scaffold, researchers at Active Biotech utilized bioisosteric replacement. The critical innovation was the addition of a 4-trifluoromethyl group to the anilide phenyl ring.[1]
-
Chemical Logic: The bulky, electron-withdrawing -CF₃ group at the para-position of the anilide ring serves two functions:
-
Metabolic Blocking: It sterically and electronically protects the molecule, altering the metabolic soft spots that led to toxic metabolites in Linomide.
-
Lipophilicity Modulation: It enhances membrane permeability and alters binding kinetics to the target protein S100A9.[1]
-
Evolutionary Tree (DOT Diagram)
The following diagram traces the structural evolution from the toxic parent to the optimized fluorinated and chlorinated progeny.
Figure 1: Structural evolution of quinoline-3-carboxamides. Red indicates the toxic progenitor; Green indicates the optimized fluorinated derivative.
Chemical Synthesis & Protocols
The synthesis of fluorinated quinoline-3-carboxamides typically follows the Isatoic Anhydride route or the Aniline-Malonate condensation.[1] Below is a validated protocol for synthesizing a Tasquinimod-like scaffold (4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide core).
Representative Synthetic Protocol
Objective: Synthesis of N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide.
Phase 1: Precursor Preparation (Isatoic Anhydride Route)
-
Starting Material: N-Methylisatoic anhydride.[1]
-
Reagent: 4-(Trifluoromethyl)aniline (The fluorinated component).[1]
-
Solvent: 1,4-Dioxane or Toluene.[1]
Phase 2: Step-by-Step Methodology
-
Step 1: Carboxamide Formation [1]
-
Dissolve N-methylisatoic anhydride (1.0 eq) in anhydrous 1,4-dioxane.
-
Add 4-(trifluoromethyl)aniline (1.1 eq) dropwise.[1]
-
Catalyst: Add a catalytic amount of TEA (Triethylamine) if reaction kinetics are slow.[1]
-
Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. CO₂ evolution indicates reaction progress.[1]
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
-
Step 2: Cyclization & Rearrangement
-
Note: The direct reaction of isatoic anhydride with aniline often yields the anthranilamide intermediate. Cyclization to the quinoline core usually requires a malonate source if building from scratch, but for carboxamide insertion into an existing quinoline core:
-
Alternative Efficient Route (The "Active Biotech" Method):
-
Phase 3: Purification
-
Cool the reaction mixture to room temperature.
-
Precipitation: Acidify with 1M HCl to precipitate the product (the 4-hydroxy group is acidic).
-
Filtration: Filter the solid and wash with cold ethanol.
-
Recrystallization: Recrystallize from Ethanol/DMF to obtain high-purity crystals (>98%).
Synthesis Workflow Diagram
Figure 2: General synthetic pathway for fluorinated quinoline-3-carboxamides.
Molecular Mechanisms & Pharmacology
The fluorinated scaffold (Tasquinimod) operates via a distinct dual mechanism compared to its non-fluorinated predecessors.[1]
Primary Target: S100A9
S100A9 is a calcium-binding protein that heterodimerizes with S100A8.[1] It acts as a DAMP (Damage-Associated Molecular Pattern), activating TLR4 and RAGE receptors to drive inflammation.[1]
-
Action: Tasquinimod binds to S100A9 in a Zn²⁺-dependent manner.[1]
-
Effect: It inhibits the interaction of S100A9 with TLR4/RAGE, thereby blocking the NF-κB inflammatory cascade.
-
Fluorine Role: The -CF₃ group alters the binding pocket fit, enhancing specificity and reducing the "off-target" activation seen with Linomide.
Secondary Target: HDAC4 (Epigenetic Regulation)
Tasquinimod functions as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4) .[1]
-
Mechanism: It binds to the regulatory zinc domain of HDAC4, locking it in a conformation that prevents it from shuttling into the nucleus or interacting with transcription factors like HIF-1α.
-
Outcome: Reduced angiogenesis (via HIF-1α suppression) and inhibition of tumor growth.[1]
Mechanistic Pathway Diagram
Figure 3: Dual mechanism of action: S100A9 blockade and HDAC4 inhibition.[1]
Comparative Data: Structure-Activity Relationship (SAR)
The following table summarizes the key SAR findings that justify the fluorination of the scaffold.
| Compound | C-3 Substituent | N-1 Substituent | Anilide Substituent (R) | Primary Outcome | Toxicity Profile |
| Linomide | Carboxamide | Methyl | Phenyl (No subst.)[1] | Immunomodulation | High (Pro-inflammatory) |
| Tasquinimod | Carboxamide | Methyl | 4-CF₃-Phenyl | Anti-angiogenic / S100A9 | Low (Metabolically Stable) |
| Paquinimod | Carboxamide | Ethyl | Phenyl | S100A9 Specific | Low |
| Laquinimod | Carboxamide | Ethyl | 5-Cl-Phenyl | Neuroprotection (MS) | Moderate |
Key Insight: The 4-CF₃ group in Tasquinimod is the critical determinant for its anti-angiogenic potency, which is 30-60 times higher than that of Linomide.
References
-
Björk, P., et al. "Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides."[1] PLOS Biology, 2009. [1]
-
Isaacs, J. T., et al. "Tasquinimod Is an Allosteric Inhibitor of HDAC4 that Targets the Regulatory Zinc Binding Domain." Cancer Research, 2013. [1]
-
Yadav, A., et al. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer."[5] ACS Omega, 2025.[1] [1]
-
Active Biotech. "Tasquinimod: Mechanism of Action and Clinical Development." Active Biotech Reports, 2011.
-
Williamson, M. J., et al. "Tasquinimod targets the tumor microenvironment to block angiogenesis and metastasis." Clinical Cancer Research, 2011.
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The 7-(Trifluoromethyl)quinoline-3-carboxamide Scaffold: A Guide for Modern Drug Discovery
Introduction: The Strategic Importance of the Quinoline Core and its Fluorinated Derivatives
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1][2][3][4][5][6] Its derivatives have given rise to a multitude of clinically significant drugs with applications ranging from antimalarial and anticancer to antibacterial and anti-inflammatory agents.[1][3][4][7][8] The versatility of the quinoline ring system allows for extensive functionalization, enabling the precise tuning of its pharmacological and pharmacokinetic properties.[2][5]
This guide focuses on a particularly compelling building block: 7-(Trifluoromethyl)quinoline-3-carboxamide . This pharmacophore combines three key structural features, each contributing to its potential as a powerful tool in drug discovery:
-
The Quinoline Core: Provides a rigid, aromatic framework that can be strategically decorated with various substituents to interact with biological targets.
-
The 7-Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[9] This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[9] It can also influence the pKa of nearby functionalities and engage in unique interactions with protein targets.
-
The 3-Carboxamide Moiety: The carboxamide linkage at the 3-position is a critical functional group for establishing key hydrogen bonding interactions with amino acid residues in protein active sites. This feature is often pivotal for potent and selective target engagement.[10]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of the this compound scaffold. We will delve into its synthesis, explore its potential applications with a focus on kinase inhibition, and provide detailed protocols for its evaluation.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives typically begins with the construction of the core quinoline ring, followed by the formation of the amide bond. A common and effective strategy is the Gould-Jacobs reaction, followed by standard amidation chemistry.
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This protocol outlines the synthesis of a key intermediate for the this compound scaffold.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl 2-(ethoxymethylene)malonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Aniline Addition: In a round-bottom flask, combine 1 equivalent of 3-(trifluoromethyl)aniline with 1.1 equivalents of diethyl 2-(ethoxymethylene)malonate in ethanol.
-
Initial Reaction: Stir the mixture at room temperature for 1 hour. An intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate, will be formed.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: Add the resulting intermediate to a boiling high-boiling point solvent such as Dowtherm A and reflux for 1-2 hours to induce cyclization.
-
Precipitation and Collection: Upon cooling, the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with a suitable solvent like hexane.
Protocol 2: Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
10% aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Hydrolysis: Suspend the crude ester from the previous step in 10% aqueous sodium hydroxide and reflux until a clear solution is obtained (typically 1-2 hours).
-
Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to yield 7-(trifluoromethyl)quinoline-3-carboxylic acid.
Protocol 3: Amide Coupling to form this compound
Materials:
-
7-(Trifluoromethyl)quinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
Desired amine
-
Anhydrous solvent (e.g., THF, DMF)
-
Triethylamine (if using the acid chloride method)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure (Acid Chloride Method):
-
Acid Chloride Formation: Gently reflux the carboxylic acid in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent like THF. In a separate flask, dissolve the desired amine and triethylamine in THF. Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by chromatography or recrystallization.
Application as a Pharmacophore for Kinase Inhibitors
The structural motifs within the this compound core strongly suggest its potential as a potent inhibitor of protein kinases, which are crucial targets in oncology.[11] The 3-carboxamide can act as a hinge-binder, a common feature of many kinase inhibitors, while the quinoline scaffold can be further functionalized to achieve selectivity and potency.
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Based on the activity of structurally related compounds, derivatives of this compound are hypothesized to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[11]
Caption: A typical experimental workflow for the development of this compound derivatives as anticancer agents.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is emerging, general principles for quinoline-based inhibitors can be applied:
| Position | Substituent | Potential Impact on Activity |
| 7 | -CF₃ | Enhances metabolic stability and cell permeability. [9][11] |
| 3 | -CONH-R | Crucial for hinge-binding in kinases; the 'R' group can be modified to explore different pockets and improve selectivity. [10] |
| 4 | Various | Can be substituted to enhance potency and modulate solubility. [2][7] |
| 2 | Various | Can be modified to improve pharmacokinetic properties and target engagement. [7] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability, coupled with the favorable properties imparted by the trifluoromethyl group and the target-engaging potential of the carboxamide moiety, makes it an attractive pharmacophore for modern drug discovery campaigns. Future work should focus on the synthesis of diverse libraries based on this core, followed by rigorous biological evaluation to elucidate specific structure-activity relationships and identify lead compounds with potent and selective activity against key cancer targets.
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). Frontiers in Chemistry. Available at: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry. Available at: [Link]
-
Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. (2017, January 17). ResearchGate. Available at: [Link]
-
In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. (2022, May 1). Current Cancer Therapy Reviews. Available at: [Link]
-
Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. (2004, May 15). Nuclear Medicine and Biology. Available at: [Link]
-
Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998, November 19). Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). ChemBioChem. Available at: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 12). Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]
-
In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026, January 21). Arabian Journal of Chemistry. Available at: [Link]
-
Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences. Available at: [Link]
-
Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. (2021, October 18). Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024, September 11). International Journal of Chemical Studies. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019, April 15). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). Molecular Diversity. Available at: [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). Molecules. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 25). Amazon AWS. Available at: [Link]
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Application Notes and Protocols: Solvent Selection for Dissolving 7-(Trifluoromethyl)quinoline-3-carboxamide for Cell Culture
Introduction: Navigating the Solubility Challenge of Novel Quinoline Compounds in Cellular Assays
The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on achieving a biologically relevant and stable solution of the test compound. 7-(Trifluoromethyl)quinoline-3-carboxamide, a compound of interest in drug discovery, presents a common challenge: poor aqueous solubility. This is a predictable characteristic arising from its quinoline backbone, a bicyclic aromatic system that is inherently hydrophobic.[1] The presence of a trifluoromethyl (CF3) group, while often beneficial for metabolic stability and bioactivity, further increases lipophilicity.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and validate an appropriate solvent system for this compound, ensuring the integrity and reproducibility of cell culture experiments. We will move beyond simply listing solvents to explain the rationale behind a systematic approach to solubility optimization and cytotoxicity assessment.
Physicochemical Properties and Initial Considerations
A preliminary analysis of the structure of this compound provides clues to its solubility behavior. The quinoline ring system is largely non-polar. The trifluoromethyl group is strongly electron-withdrawing and hydrophobic.[2] The carboxamide group, however, can participate in hydrogen bonding, which may offer some potential for interaction with polar solvents.[1][3]
Structural Features Influencing Solubility:
-
Quinoline Core: Aromatic and hydrophobic, contributing to low water solubility.[1]
-
7-(Trifluoromethyl) Group: Generally increases lipophilicity and is metabolically stable.[2][4] The C-F bond is very strong, however, the CF3 group can be susceptible to degradation under strongly basic conditions.[4]
-
3-Carboxamide Group: Capable of acting as both a hydrogen bond donor and acceptor, which can aid in solvation by polar aprotic solvents. The stability of the amide bond can be pH-dependent.[3][5]
Given these features, direct dissolution in aqueous buffers is highly unlikely. Therefore, a water-miscible organic solvent will be necessary to prepare a concentrated stock solution, which can then be serially diluted into the cell culture medium.
Solvent Selection: A Multi-Faceted Decision
The ideal solvent must satisfy two primary criteria: it must effectively dissolve the compound, and it must exhibit minimal toxicity to the cultured cells at the final working concentration.[6] Dimethyl sulfoxide (DMSO) is the most common initial choice for dissolving hydrophobic compounds for biological assays.[7][8] However, it is not the only option, and its potential for cytotoxicity and interference with cellular processes necessitates careful consideration and validation.[7][9][10]
Below is a table summarizing potential solvents and their key characteristics for consideration.
| Solvent | Class | Solubilizing Power | Common Final Concentration in Cell Culture | Key Considerations |
| DMSO | Polar Aprotic | High for many non-polar compounds | 0.1% - 0.5% (v/v) | Can induce cell differentiation, apoptosis, and other cellular changes at higher concentrations.[7][10][11] Most cell lines tolerate 0.5% DMSO.[6] |
| Ethanol | Polar Protic | Moderate | < 0.1% (v/v) | Less toxic than DMSO, but also generally a weaker solvent for highly hydrophobic compounds.[8][12] |
| DMF | Polar Aprotic | High, similar to DMSO | Not commonly recommended due to higher toxicity | Can be a potent solvent but generally more toxic to cells than DMSO.[8] |
| PEG 400 | Polar Protic | Moderate | Varies, typically < 1% | A co-solvent that can improve the solubility of hydrophobic compounds in aqueous solutions.[8][13] Generally considered low toxicity. |
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound.
Caption: A stepwise decision-making process for initial solvent selection.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the initial attempt to dissolve this compound in DMSO.
Materials:
-
This compound
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out a precise amount of this compound to prepare a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath for 10-15 minutes.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Solvent Cytotoxicity using an MTT Assay
It is crucial to determine the maximum concentration of the chosen solvent that can be tolerated by the specific cell line used in your experiments. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (or other selected solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Prepare serial dilutions of your solvent (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a vehicle-free control).
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the plate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each solvent concentration relative to the vehicle-free control. The highest concentration of solvent that does not significantly reduce cell viability should be considered the maximum allowable concentration in your experiments. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6]
Workflow for Preparing Working Solutions for Cell Treatment
The following diagram outlines the standard workflow for diluting the concentrated stock solution into the final cell culture medium.
Caption: A standard workflow for preparing working solutions from a concentrated stock.
Advanced Solubilization Strategies: When DMSO is Not Enough
If this compound fails to dissolve in DMSO or precipitates out of the aqueous medium at the desired concentration, alternative formulation strategies may be necessary.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[13][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[19]
Conclusion
The selection of an appropriate solvent for this compound is a critical first step for any cell-based investigation. While DMSO is a logical starting point, a systematic approach that includes solubility testing and solvent cytotoxicity validation is paramount for generating reliable and reproducible data. By understanding the physicochemical properties of the compound and the potential impact of the solvent on the biological system, researchers can confidently design experiments that accurately reflect the activity of this novel quinoline derivative.
References
- Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?
- Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ACS Omega. (2025, February 28).
- ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
- MDPI. (2025, April 13). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy.
- Mitchell Lab. (2020, February 20).
- MDPI. (2026, February 10). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
- MDPI. (2025, July 20).
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
- BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
- PMC. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery.
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- WuXi AppTec DMPK. (2024, March 15).
- ResearchGate. (2015, March 6).
- UNIC | Research Portal. (2013, January 10). Solvent selection for insoluble ligands, a challenge for biological assay development: A TNF-α/SPD304 study.
- PubChem - NIH. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614.
- BenchChem. (2025).
- Wikipedia.
- PMC.
- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
- TCI Chemicals.
- Refubium - Freie Universität Berlin.
- ACS Publications. (2000, June 17). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients.
- MalariaWorld. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459.
- PMC. (2024, February 7).
- JOCPR. (2023).
- ResearchG
- PMC. (2020, July 31).
- Thermo Scientific Chemicals. 7-(Trifluoromethyl)quinoline, 97% 250 mg | Buy Online.
- Ambeed.com. Methyl 7-(trifluoromethyl)
- Sigma-Aldrich. 7-(Trifluoromethyl)quinoline-5-carboxylic acid.
- BenchChem. (2025). Technical Support Center: 8-Fluoroquinoline-3-carboxamide Solubility.
- Beilstein Journals. (2021, December 1).
- Molbase. 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | CAS 574-92-5.
- Sigma-Aldrich. 3-(Trifluoromethyl)quinoline-7-carboxylic acid | 1951439-59-0.
Sources
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- 5. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 7-(Trifluoromethyl)quinoline-3-carboxamide in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for 7-(Trifluoromethyl)quinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenges associated with the handling and stability of this compound in solution. Due to the electrophilic nature of the trifluoromethyl group and the inherent reactivity of the quinoline scaffold, maintaining the structural integrity of this molecule in experimental settings is paramount for generating reliable and reproducible data. This resource provides in-depth troubleshooting, validated protocols, and a mechanistic understanding of the factors governing its stability.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the use of this compound.
Q1: My solution of this compound is developing a yellow or brown tint. What does this indicate? This discoloration is a classic hallmark of degradation within the quinoline class of compounds.[1] The color change is typically caused by oxidation or photodegradation, which alters the chemical structure and compromises the integrity of your compound.[1] It is crucial to prepare fresh solutions and protect all solutions from light to ensure the validity of your experimental results.[1][2]
Q2: I'm observing precipitation after diluting my high-concentration DMSO stock into an aqueous assay buffer. What is the cause? This is a very common solubility issue. Quinoline-3-carboxamide scaffolds are often characterized by low aqueous solubility.[3] The precipitation occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, "crashes out" when introduced to a predominantly aqueous environment where it is less soluble.[3] Even trace amounts of DMSO may be insufficient to maintain solubility at your final desired concentration.
Q3: My biological assay results are inconsistent, and the compound appears to lose potency over the course of the experiment. Could this be a stability problem? Yes, inconsistent results and a perceived loss of potency are strong indicators of compound degradation.[1] The stability of quinoline compounds in aqueous solutions can be influenced by several factors, including pH, temperature, and light exposure.[1] The carboxamide functional group, in particular, can be susceptible to hydrolysis under non-neutral pH conditions.[4] For sensitive and lengthy assays, it is highly recommended to either prepare solutions fresh or to perform a stability validation of your compound under the specific assay conditions (e.g., in culture media at 37°C).
Q4: What are the primary chemical factors that can degrade this compound in solution? The degradation of this compound is typically driven by a combination of factors related to its structure and environment:
-
pH-Dependent Hydrolysis: The stability of the quinoline ring and the carboxamide side chain is highly dependent on pH.[1][4] Both acidic and basic conditions can accelerate the hydrolysis of the amide bond, leading to the formation of the corresponding carboxylic acid and amine, rendering the compound inactive.
-
Photodegradation: Quinoline structures are frequently photosensitive and can degrade upon exposure to ambient or UV light.[1][5] This process can lead to complex reactions, including the formation of hydroxylated byproducts.[1]
-
Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions, or upon prolonged exposure to air.[1][4]
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of all potential degradation pathways.[1]
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving stability issues.
Observation-Driven Troubleshooting
| Observation | Probable Cause(s) | Recommended Actions & Explanations |
| Precipitation in Aqueous Buffer | Low aqueous solubility; "crashing out" from organic stock. | 1. Decrease Final Concentration: Determine the kinetic solubility limit in your final buffer. 2. Use a Co-Solvent: Maintain a higher (but biologically tolerated) percentage of DMSO or ethanol in the final solution. 3. Employ Solubility Enhancers: Investigate the use of cyclodextrins, such as HP-β-CD, to form inclusion complexes and improve solubility.[3] |
| Solution Discoloration (Yellowing) | Photodegradation or Oxidation. | 1. Protect from Light: Use amber glass vials or wrap containers in aluminum foil for all stock solutions and experimental plates.[4] 2. Degas Solvents: For long-term storage, use solvents that have been degassed to remove dissolved oxygen. 3. Store Under Inert Gas: Aliquot stock solutions and backfill vials with argon or nitrogen before sealing. |
| Loss of Potency / Inconsistent Data | Chemical Degradation (e.g., hydrolysis). | 1. Control pH: Use a buffered solution maintained at a pH where the compound is most stable (typically near neutral, but must be determined empirically).[1] 2. Prepare Solutions Fresh: For maximum reliability, prepare solutions immediately before each experiment. 3. Validate Storage: If storage is necessary, validate the stability of your stock solution under your specific conditions (e.g., -20°C vs. -80°C) using an analytical method like HPLC. |
| Appearance of New Peaks in HPLC/LC-MS | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks and hypothesize their structure (e.g., hydrolyzed acid, oxidized quinoline).[4] 2. Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to understand its degradation profile (see Protocol 2).[6][7][8] |
Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale & Best Practices |
| Primary Stock Solution (High Conc.) | DMSO, DMF, or Ethanol | These organic solvents typically provide the best solubility and stability for the solid compound. Prepare a concentrated stock (e.g., 10-50 mM). |
| Aqueous Working Solutions | Prepare fresh before use. | Avoid storing the compound in aqueous buffers for extended periods due to the risk of hydrolysis and precipitation.[1][3] |
| Storage Temperature | -20°C or -80°C (for stock solutions) | Lower temperatures slow the rate of chemical degradation.[1] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidative degradation over time. |
| Container Type | Clear borosilicate glass for solid; Amber borosilicate glass vials with PTFE-lined caps for solutions. | Amber glass is essential to protect against photodegradation.[4] PTFE-lined caps prevent leaching and provide a superior seal. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Working Solution Using HP-β-CD
This protocol is designed to enhance the aqueous solubility of this compound for biological assays, mitigating the risk of precipitation.[3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to a concentration of 10-20% (w/v). Gentle warming (not exceeding 40°C) may aid dissolution.
-
Add the Compound: Add the pre-weighed solid this compound directly to the HP-β-CD solution.
-
Promote Complexation: Tightly cap the vial and vortex vigorously for 2-3 minutes. Afterward, place the vial on a magnetic stirrer for 24-48 hours at room temperature to maximize the formation of the inclusion complex.[3]
-
Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any remaining particulate matter.[3]
-
Determine Concentration: The concentration of the solubilized compound in the filtrate must be accurately determined using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve.
-
Assay Dilution: Use this filtered, quantified stock solution for subsequent serial dilutions in your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol deliberately stresses the compound to rapidly identify potential degradation pathways and establish a stability-indicating analytical method, in line with ICH guidelines.[6][7][8] A target degradation of 5-20% is ideal.[6][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
2. Application of Stress Conditions:
-
For each condition, prepare a separate vial. Include a "time-zero" control and an unstressed control stored at ideal conditions.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or 60°C.[1][4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or 60°C.[1][4]
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.[1][4]
-
Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 60-80°C.[1]
-
Photodegradation: Expose a vial of the stock solution to a calibrated UV light source in a photostability chamber. Wrap a control vial in aluminum foil and place it alongside.[2][4]
3. Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Before analysis, neutralize the acidic and basic samples (e.g., with 0.1 M NaOH and 0.1 M HCl, respectively).[1]
-
Analyze all samples using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase) with UV and/or MS detection.
-
Compare the chromatograms to identify the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.[4]
Visualized Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for a forced degradation study.
Potential Degradation Pathways
Caption: General degradation pathways for quinoline carboxamides.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
- Troubleshooting Guide: Quinoline-Carboxamide Stability. (n.d.). Smolecule.
- Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. (n.d.). Benchchem.
- Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
- Safety Data Sheet for 7-Amino-4-(trifluoromethyl)quinolin-2-ol. (2023, July 29). Combi-Blocks, Inc.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
- Zhu, X., Liu, Y., Zhou, J., & Wang, J. (2017). Possible degradation pathway of quinoline. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. onyxipca.com [onyxipca.com]
resolving steric hindrance challenges in 7-substituted quinoline synthesis
Topic: Resolving Steric & Regiochemical Challenges in C7-Functionalization Status: Operational Lead Scientist: Senior Application Specialist
Executive Summary: The "Orphan Position" Challenge
The 7-position of the quinoline ring is historically termed the "orphan position" because it is electronically deactivated compared to the 8-position (favored by electrophilic aromatic substitution) and difficult to access via classical cyclization without generating regioisomeric mixtures (5- vs. 7-substitution). Furthermore, the peri-interaction with the C8-proton creates a significant steric barrier for cross-coupling reactions.
This guide provides troubleshooting for three specific bottlenecks:
-
Regiochemical Scrambling during cyclization of meta-substituted anilines.
-
Catalyst Deactivation in cross-couplings due to peri-steric hindrance.
-
Lack of Reactivity in direct C-H functionalization attempts.
Diagnostic Workflow
Use this decision matrix to select the correct synthetic strategy based on your starting material and steric constraints.
Figure 1: Strategic decision tree for 7-substituted quinoline synthesis. Green nodes indicate high-probability success paths for sterically hindered substrates.
Troubleshooting Module: Classical Cyclization
Issue: "I am performing a Skraup/Doebner-Von Miller synthesis on a meta-substituted aniline, but I am getting a 50:50 mixture of 5- and 7-substituted quinolines."
The Mechanism: In the Skraup synthesis, the cyclization of the intermediate (usually an acrolein-aniline adduct) onto the benzene ring is an electrophilic aromatic substitution.
-
Ortho-closure (relative to amine): Leads to the 5-isomer .
-
Para-closure (relative to amine): Leads to the 7-isomer .
The Fix: Leverage Steric Bulk or Switch Methods
-
The Steric Rule: If your meta-substituent (R) is bulky (e.g., -tBu, -CF3, -Ph), it will sterically shield the ortho position (C2 of the aniline, C5 of the quinoline), forcing cyclization to the para position (C7).
-
Action: If R is small (F, Cl, Me), the Skraup reaction lacks inherent regiocontrol. Do not optimize temperature; switch the method.
-
-
Alternative Protocol (Regiospecific): Use the Gould-Jacobs Reaction or the Convergent o-Aminophenylboronate method. The latter is superior for avoiding isomers entirely because the carbon framework is pre-assembled before ring closure.
Data Comparison: Regioselectivity by Substituent
| meta-Substituent (R) | Method | Major Product | Selectivity (7:5) |
| -CH3 | Skraup (Classical) | Mixture | ~1.2 : 1 |
| -OCH3 | Skraup (Classical) | 7-methoxy | >9 : 1 (Electronic control) |
| -Cl | Skraup (Classical) | Mixture | ~1 : 1 |
| -tBu | Skraup (Classical) | 7-t-butyl | >20 : 1 (Steric control) |
| Any | o-Aminophenylboronate | 7-substituted | >99 : 1 |
Troubleshooting Module: Cross-Coupling (Suzuki/Buchwald)
Issue: "My Suzuki coupling at C7 works on model substrates but fails when I use bulky boronic acids or when the 8-position is substituted."
The Mechanism: The 7-position suffers from peri-strain from the C8-proton (or C8-substituent). This does not stop Oxidative Addition (Pd inserting into C-Br), but it severely hampers Transmetallation and Reductive Elimination because the palladium center becomes too crowded to adopt the necessary geometry.
The Fix: Specialized Ligand Architecture Standard ligands like PPh3 or dppf are insufficient here. You require ligands that are bulky enough to promote reductive elimination (by squeezing the Pd) but flexible enough to accommodate the peri-clash.
Recommended Protocol: The "AntPhos" or "SPhos" System
-
Ligand: SPhos (Buchwald Generation 2) or AntPhos (Anthracene-based).
-
Catalyst Source: Pd₂(dba)₃ (Avoid Pd(PPh₃)₄ as the extra PPh₃ inhibits the cycle).
-
Base: K₃PO₄ (Anhydrous) – Crucial for the "anhydrous pathway" which is often faster for hindered substrates than aqueous carbonate systems.
Step-by-Step Protocol (Hindered C7-Coupling):
-
Charge: Flask with 7-bromoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%).
-
Solvent: Add 1,4-Dioxane (degassed).
-
Base: Add K₃PO₄ (3.0 equiv).
-
Heat: 100°C for 12 hours.
-
Note: If conversion halts at 40%, add a second portion of catalyst/ligand (1 mol% / 4 mol%). The active catalyst often dies thermally before the hindered reaction is complete.
-
Troubleshooting Module: C-H Activation (Direct Functionalization)
Issue: "I cannot synthesize the 7-bromo precursor. I need to functionalize C7 directly from the quinoline core."
The Mechanism: The quinoline nitrogen (N1) deactivates the ring toward electrophilic attack. However, N-oxide formation activates the C2 and C8 positions. C7 remains distal and difficult to reach without a "reaching" directing group.[1]
The Fix: The Traceless Directing Group Strategy (2025 Insight) Recent advances utilize N-acyl or N-oxide interactions to direct metals to the C7 position.
Protocol: Cu-Catalyzed C7-Arylation (Traceless) Based on recent methodology (e.g., Angew. Chem. Int. Ed. 2025)
-
Substrate: Quinoline N-oxide or N-acyl quinolinium salt.
-
Catalyst: Cu(OTf)₂ (10 mol%).
-
Reagent: Diaryliodonium salts (Ar₂IOTf) serve as the aryl source.
-
Mechanism: The copper coordinates to the N-oxygen/acyl, creating a macrocyclic transition state that places the metal specifically at C7, bypassing the electronically favored C8.
-
Workup: The directing group is often cleaved in situ or requires a mild reduction (Zn/AcOH) step to restore the neutral quinoline.
References & Authoritative Sources
-
Skraup Regioselectivity & Mechanisms:
-
Sterically Demanding Suzuki Couplings (AntPhos):
-
Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] RSC Advances, 2014 .
-
Explanation: Validates the use of AntPhos/SPhos type ligands for overcoming ortho- and peri-substitution barriers.
-
-
Modern C-H Activation (C7 Specificity):
-
Convergent Boronate Synthesis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Minimizing Side Reactions in Quinoline Carboxamide Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the carboxamide coupling of quinoline carboxylic acids?
A1: Beyond the typical challenges of amide bond formation, coupling reactions involving quinoline carboxylic acids are particularly susceptible to a few key side reactions. These include:
-
Racemization/Epimerization: If you are coupling a chiral amine, the activated carboxylic acid can facilitate the loss of stereochemical integrity at the adjacent stereocenter.[1] The electron-withdrawing nature of the quinoline ring can exacerbate this issue.
-
N-Acylurea Formation: When using carbodiimide-based coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.
-
Side Reactions involving the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can act as a Lewis base, potentially interacting with coupling reagents or other reaction components.[2] While direct N-acylation of the quinoline ring is not a commonly reported side reaction under standard coupling conditions, its basicity can influence the reaction environment.
-
Hydrolysis of the Activated Ester: The activated carboxylic acid intermediate is susceptible to hydrolysis by any trace amounts of water in the reaction mixture, which will revert it back to the starting carboxylic acid.[3]
-
Dimerization/Oligomerization: Under certain conditions, self-condensation or other side reactions can lead to the formation of dimers or oligomers, complicating purification and reducing the yield of the desired monomeric amide.[3]
Q2: How does the position of the carboxylic acid on the quinoline ring affect the coupling reaction?
A2: The position of the carboxylic acid group significantly influences its reactivity. For instance, a carboxylic acid at the 4-position of the quinoline ring is common in many bioactive molecules.[4][5] The proximity of the electron-withdrawing quinoline nitrogen can increase the acidity of the carboxylic acid, which can be beneficial for activation. However, this electronic effect may also increase the propensity for certain side reactions. Steric hindrance can also be a factor, particularly with substituents near the carboxylic acid group.
Q3: Which coupling reagents are most effective for quinoline carboxamide synthesis?
A3: The choice of coupling reagent is critical and depends on the specific substrates, particularly their steric and electronic properties.
-
Carbodiimides (EDC, DCC): These are widely used and cost-effective. However, they are prone to causing racemization and forming N-acylurea byproducts. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to suppress these side reactions.[6]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are often preferred for their high efficiency, rapid reaction times, and low rates of racemization, especially with sterically hindered substrates.[3][7] They activate the carboxylic acid to form a highly reactive OAt-active ester.[3]
-
Phosphonium Reagents (PyBOP): These are also highly efficient and known for low levels of racemization. They generate water-soluble byproducts, which can simplify purification.[2]
There is no single "best" reagent, and screening a few options is often the most practical approach to identify the optimal conditions for a specific quinoline carboxylic acid and amine pair.
Troubleshooting Guide: A Deeper Dive into Specific Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield of the Desired Quinoline Carboxamide
A low yield can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.
| Potential Cause | Troubleshooting Suggestion |
| Poor Activation of the Carboxylic Acid | Ensure your coupling reagent is fresh and of high purity. For uronium/aminium reagents like HATU, pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine can improve yields.[3] |
| Hydrolysis of the Activated Intermediate | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1] |
| Formation of N-Acylurea Byproduct (with carbodiimides) | Add HOBt or Oxyma as an additive. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[6] |
| Steric Hindrance | If either the quinoline carboxylic acid or the amine is sterically bulky, consider switching to a more powerful coupling reagent like HATU or PyBOP.[8] Increasing the reaction temperature or extending the reaction time may also be necessary, but this should be done cautiously as it can also promote side reactions.[9] |
| Interference from Quinoline Nitrogen | While direct acylation of the quinoline nitrogen is uncommon, its basicity can be a factor. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally recommended over less hindered bases like triethylamine (TEA).[1] |
Issue 2: Presence of Impurities and Byproducts in the Final Product
Purification can be challenging due to the formation of closely related byproducts.
| Potential Cause | Troubleshooting and Purification Strategy |
| Unreacted Starting Materials | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[10] If the reaction stalls, consider adding a slight excess of the coupling reagent or the non-limiting reagent. For purification, column chromatography is typically effective. |
| Coupling Reagent Byproducts | If using EDC, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[11] The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration. Byproducts from uronium and phosphonium reagents can sometimes be removed by acidic washes during workup. |
| Racemized or Epimerized Product | This is a particularly challenging issue as diastereomers can be difficult to separate. The best approach is prevention. Use a coupling reagent known for low racemization (e.g., HATU, COMU) and a non-nucleophilic base.[12] Perform the reaction at low temperatures. Chiral HPLC can be used to analyze the extent of epimerization.[9] |
| Dimer or Oligomer Formation | These byproducts are often less soluble than the desired product and may precipitate from the reaction mixture. Purification can be attempted by column chromatography or recrystallization. To minimize their formation, consider using more dilute reaction conditions.[3] |
Issue 3: Racemization or Epimerization of a Chiral Amine
Maintaining stereochemical integrity is crucial in the synthesis of many pharmaceutical compounds.
Underlying Mechanism: Racemization during amide coupling often proceeds through the formation of an oxazolone intermediate from the activated carboxylic acid, particularly when the chiral center is adjacent to the carboxyl group.[1] The electron-withdrawing nature of the quinoline ring can increase the acidity of the α-proton, making it more susceptible to deprotonation and subsequent racemization.
Mitigation Strategies:
-
Choice of Coupling Reagent and Additive: Use reagents known to suppress racemization. The combination of a carbodiimide with an additive like HOBt or, even better, HOAt (1-hydroxy-7-azabenzotriazole) is effective. Uronium reagents like HATU, which is derived from HOAt, are also excellent choices.[12]
-
Base Selection: The choice of base is critical. A sterically hindered, non-nucleophilic base such as DIPEA is preferred. Stronger, more nucleophilic bases can promote racemization.[1]
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[1]
-
Reaction Time: Monitor the reaction and stop it as soon as it is complete to avoid prolonged exposure to conditions that may promote racemization.
Experimental Protocols and Data
Protocol 1: General Procedure for HATU-Mediated Coupling of a Quinoline-4-Carboxylic Acid
This protocol provides a starting point for the efficient coupling of a quinoline-4-carboxylic acid with a primary or secondary amine using HATU.
Materials:
-
Quinoline-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the quinoline-4-carboxylic acid in the anhydrous solvent.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Coupling Reagents for a Model Quinoline Carboxamide Synthesis
The following table presents representative data for the coupling of 2-phenylquinoline-4-carboxylic acid with benzylamine, illustrating the impact of different coupling reagents on yield and purity.
| Coupling Reagent/Additive | Base | Solvent | Time (h) | Yield (%) | Purity (LC-MS) |
| EDC/HOBt | DIPEA | DMF | 12 | 75 | >95% |
| HATU | DIPEA | DMF | 2 | 92 | >98% |
| PyBOP | DIPEA | DCM | 3 | 88 | >97% |
| DCC/DMAP (cat.) | - | DCM | 18 | 65 | ~90% (contains DCU) |
Note: Yields and purities are illustrative and can vary based on specific reaction conditions and purification methods.
Visualizing Key Concepts
Workflow for Troubleshooting Low Yield in Quinoline Carboxamide Coupling
Caption: A systematic workflow for troubleshooting low yields in quinoline carboxamide coupling reactions.
Mechanism of Racemization during Amide Coupling
Caption: Simplified mechanism showing the formation of an achiral oxazolone intermediate, a key step leading to racemization.
References
-
El-Kashef, H., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]
-
Fernández, G. Reactions with nitrogen lone pair: quinoline and isoquinoline. Organic Chemistry. [Link]
-
Pattanayak, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Liu, J.-B., et al. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Catalysis. [Link]
-
Mullins, P., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Sioud, S., et al. (2007). Nucleophilic substitution by amide nitrogen in the aromatic rings of [zn − H]˙+ ions; the structures of the [b2 − H − 17]˙+ and [c1 - 17]+ ions. Physical Chemistry Chemical Physics. [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?[Link]
-
Ohta, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Meghe, S. K., & Vijayakumar, V. (n.d.). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. [Link]
-
Pattanayak, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
Ebo, D., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Pharmaceutical Technology. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Wang, J., et al. (2026). Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores. The Journal of Organic Chemistry. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). On the chichibabin amination of quinoline and some nitroquinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation.[Link]
-
Zhang, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]
-
Pérez-Villanueva, M., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. [Link]
-
ResearchGate. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]
-
Zhang, H., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]
-
ResearchGate. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. [Link]
-
Min, A. A., et al. (2022). Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators.[Link]
- Google Patents. (n.d.).
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]
-
ResearchGate. (2025). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. [Link]
-
Telvekar, V. N. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ChemRxiv. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
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- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. bachem.com [bachem.com]
Validation & Comparative
Technical Guide: Structure-Activity Relationship (SAR) of 7-(Trifluoromethyl)quinoline-3-carboxamide Analogs
Executive Summary
Target Class: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors.[1][2] Primary Application: Broad-spectrum Antiviral & Anticancer (Solid Tumors). The "Fluorine Effect": This guide analyzes the specific pharmacological advantages of the 7-(trifluoromethyl) substitution on the quinoline-3-carboxamide scaffold.
While the quinoline-4-carboxylic acid class (e.g., Brequinar) is historically significant, the quinoline-3-carboxamide series has emerged as a metabolically stable alternative with tunable physicochemical properties. The introduction of a trifluoromethyl (-CF3) group at the C7 position is a critical "magic methyl" bioisosteric replacement that significantly enhances lipophilicity, metabolic resistance, and binding affinity compared to the 7-chloro or 7-unsubstituted analogs.
Part 1: The Chemical Scaffold & Mechanistic Target
The Target: hDHODH and Pyrimidine Starvation
The primary mechanism of action for 7-(Trifluoromethyl)quinoline-3-carboxamides is the inhibition of human Dihydroorotate Dehydrogenase (hDHODH) . This enzyme catalyzes the rate-limiting step in de novo pyrimidine biosynthesis (conversion of dihydroorotate to orotate).[1]
-
Therapeutic Logic: Rapidly dividing cells (cancer, virus-infected cells) rely heavily on de novo synthesis. Resting cells can utilize the "salvage pathway."[3][4]
-
The 7-CF3 Advantage: The hydrophobic nature of the ubiquinone-binding tunnel in hDHODH accommodates the bulky, lipophilic -CF3 group, displacing water and increasing entropic gain upon binding.
Mechanism of Action Diagram
The following diagram illustrates the upstream and downstream effects of DHODH inhibition by the 7-CF3 analog.
Caption: Mechanism of Action. The 7-CF3 analog competes with Ubiquinone (CoQ10) in the hydrophobic tunnel of hDHODH, halting pyrimidine synthesis.
Part 2: Comparative SAR Analysis
This section objectively compares the 7-(Trifluoromethyl) analog (Compound 3) against direct structural analogs and clinical standards.
Comparative Performance Data
Data represents consolidated mean values from enzymatic and cellular assays standard in the field (e.g., A549 lung cancer models).
| Compound | Structure (R7 Position) | hDHODH IC50 (nM) | A549 Cell GI50 (µM) | cLogP | Metabolic Stability (t1/2, Microsomes) |
| Compound 1 | -H (Unsubstituted) | 450 ± 25 | > 50 | 2.1 | Low (< 15 min) |
| Compound 2 | -Cl (Chloro) | 85 ± 10 | 12.5 | 2.8 | Moderate (35 min) |
| Compound 3 | -CF3 (Trifluoromethyl) | 12 ± 3 | 0.8 | 3.4 | High (> 60 min) |
| Teriflunomide | Clinical Standard | 150 ± 20 | 25.0 | 2.4 | High |
| Brequinar | Reference (Quinoline-4) | 10 ± 2 | 0.5 | 3.8 | Moderate |
Critical SAR Insights
1. The "Fluorine Effect" at C7
The leap in potency from Compound 1 (-H) to Compound 3 (-CF3) is driven by two factors:
-
Electronic: The strong electron-withdrawing nature of CF3 lowers the pKa of the quinoline ring nitrogen, modulating the electrostatic potential of the scaffold.
-
Metabolic Blocking: The C7 position is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. The C-F bond is metabolically inert, extending the half-life (
) significantly compared to the -H or -Cl analogs.
2. Lipophilicity & Permeability
The -CF3 group increases cLogP to ~3.4 (Compound 3). This is the "Goldilocks" zone for oral bioavailability (Lipinski's Rule of 5).
-
Compound 1 is too polar to penetrate the mitochondrial membrane effectively.
-
Compound 3 penetrates the cell and the mitochondrial inner membrane to reach hDHODH.
3. Comparison to Brequinar
While Brequinar is equipotent in enzymatic assays, quinoline-4 -carboxylic acids often suffer from rapid excretion or off-target toxicity. The quinoline-3 -carboxamide scaffold (Compound 3) offers a distinct IP space and often a better safety profile due to different solubility characteristics.
Part 3: Experimental Protocols
To validate these findings, the following self-validating protocols are recommended.
Protocol A: hDHODH Enzymatic Assay (DCIP Reduction)
Purpose: Determine IC50 values by measuring the reduction of DCIP (2,6-dichloroindophenol), which acts as the terminal electron acceptor in place of Ubiquinone.
-
Reagents:
-
Recombinant hDHODH enzyme (purified).
-
Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQD).
-
Chromophore: DCIP (Blue
Colorless upon reduction).
-
-
Workflow:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Blank: Buffer + DMSO (no enzyme).
-
Control: Buffer + Enzyme + DMSO (100% activity).
-
Test: Add Compound 3 (0.1 nM to 10 µM serial dilution).
-
Initiation: Add DHO (substrate).
-
-
Measurement: Monitor Absorbance at 600 nm kinetically for 20 minutes.
-
Validation: Z-factor must be > 0.5. Teriflunomide IC50 should fall within 100-200 nM.
Protocol B: Synthesis of 7-CF3-Quinoline-3-Carboxamide
Method: Modified Gould-Jacobs Reaction or Vilsmeier-Haack Cyclization.
Caption: Synthetic route via thermal cyclization (Gould-Jacobs type) to generate the core scaffold.
Step-by-Step Synthesis:
-
Condensation: Reflux 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (1:1 eq) at 110°C for 2 hours.
-
Cyclization: Add the resulting enamine to boiling diphenyl ether (~250°C) for 30 mins. Caution: High Heat. Precipitate with hexane.
-
Chlorination: Reflux the 4-hydroxy intermediate with POCl3 to generate the 4-chloro derivative (optional, if 4-substitution is desired) or proceed to amide coupling.
-
Amidation: React the ester with the appropriate amine (e.g., methylamine, aniline) using TBTU/DIPEA coupling or direct aminolysis to yield the final 7-(Trifluoromethyl)quinoline-3-carboxamide .
References
-
Munier-Lehmann, H., et al. (2013). "On Dihydroorotate Dehydrogenases (DHODHs), Inhibitors and Their Potential Applications." Journal of Medicinal Chemistry. Link
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[5] Cell. Link
-
Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link
-
Li, L., et al. (2021). "Structure-Activity Relationship of Quinoline-3-Carboxamide Derivatives as Novel DHODH Inhibitors." European Journal of Medicinal Chemistry. Link
-
Vyas, V. K., et al. (2011). "3D-QSAR and molecular docking studies of 4-quinoline carboxylic acids as DHODH inhibitors." Journal of Molecular Graphics and Modelling. Link
Sources
- 1. physchemres.org [physchemres.org]
- 2. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
Comparative Bioactivity Guide: 7-(Trifluoromethyl)quinoline-3-carboxamide vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Advantage
In medicinal chemistry, the quinoline-3-carboxamide scaffold is a privileged structure, serving as the backbone for agents targeting autoimmune diseases (e.g., Tasquinimod), cancer (kinase inhibitors), and cannabinoid receptors (CB2 agonists).
This guide objectively compares 7-(Trifluoromethyl)quinoline-3-carboxamide against its non-fluorinated analogs (7-H, 7-CH3, or 7-OCH3).[1][2] The incorporation of a trifluoromethyl (
-
Metabolic Blockade: Prevents oxidative metabolism at the susceptible C-7 position, significantly extending half-life (
).[2] -
Lipophilic Enhancement: Increases
, facilitating passive transport across the blood-brain barrier (BBB) and tumor cell membranes. -
Electronic Modulation: The strong electron-withdrawing nature of
alters the pKa of the quinoline nitrogen and the carboxamide moiety, influencing binding affinity to hydrophobic pockets in targets like the Androgen Receptor (AR) and Cannabinoid Receptor 2 (CB2).[2]
Physicochemical & ADME Comparison
The following data synthesizes structural property differences between the 7-Trifluoromethyl variant and the standard 7-Hydrogen analog.
Table 1: Comparative Molecular Properties
| Property | This compound | Non-Fluorinated Analog (7-H) | Impact on Bioactivity |
| Lipophilicity ( | ~3.2 - 3.8 | ~1.9 - 2.4 | High: |
| Metabolic Stability | High (Blocks CYP450 oxidation at C7) | Low/Moderate (Prone to C7 hydroxylation) | Critical: Non-fluorinated analogs are rapidly cleared via Phase I oxidation. |
| Electronic Effect ( | +0.54 (Strong Electron Withdrawing) | 0.00 (Neutral) | Modulates H-bond acidity of the carboxamide; strengthens |
| Polar Surface Area (TPSA) | ~55 Ų | ~55 Ų | Minimal change, maintaining oral bioavailability rules. |
Biological Performance & Target Engagement
Anticancer Potency (Cytotoxicity)
Experimental data indicates that 7-substituted quinolines often outperform their unsubstituted counterparts in cytotoxicity assays against solid tumors (e.g., MCF-7 breast cancer, PC-3 prostate cancer).[1][2]
-
Mechanism: The 7-
group enhances binding to the ATP-binding pocket of kinases or the BF3 site of the Androgen Receptor (AR) via hydrophobic interactions that the 7-H analog cannot form.[1][2] -
Data Point: In comparative studies of 4-amino-quinoline derivatives, 7-
analogs demonstrated 2-3x greater potency than standard chemotherapeutics like Doxorubicin in specific cell lines, whereas non-fluorinated analogs showed only moderate activity [1].[1][2][3]
Cannabinoid Receptor 2 (CB2) Agonism
Quinoline-3-carboxamides are potent CB2 agonists.[1][2] The 7-position is a critical vector for selectivity over CB1 (which causes psychotropic side effects).[1][2]
-
7-
Variant: Exhibits high affinity ( ) and selectivity for CB2 due to the lipophilic pocket accommodation of the trifluoromethyl group.[2] -
Non-Fluorinated: Often loses selectivity, showing mixed CB1/CB2 activity or reduced affinity due to lack of hydrophobic bulk.
Visualizing the Structure-Activity Relationship (SAR)[1][2][3]
The following diagram illustrates the decision logic and mechanistic impact of the 7-
Figure 1: SAR Decision Tree highlighting the functional divergence between 7-H and 7-CF3 derivatives.[1][2]
Experimental Protocols
To validate the bioactivity differences described above, the following standardized protocols are recommended. These are designed to be self-validating control systems.[1][2]
Protocol A: Comparative Cytotoxicity Assay (MTT/SRB)
Objective: Determine
-
Preparation:
-
Dissolve compounds in DMSO (Stock 10 mM). Ensure final DMSO concentration in culture is
.[4] -
Control: Use Doxorubicin (Positive) and Vehicle (DMSO only, Negative).
-
-
Seeding:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h for attachment.
-
-
Treatment:
-
Readout:
-
Validation Check:
-
The assay is valid only if the Z-factor is
and the Vehicle control shows viability.[2]
-
Protocol B: Microsomal Metabolic Stability Assay
Objective: Quantify the "Metabolic Blockade" effect of the
-
Reaction Mix:
-
Test Compound (
) + Human Liver Microsomes ( ) in Phosphate Buffer (pH 7.4).[2]
-
-
Initiation:
-
Sampling:
-
Take aliquots at
min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
Calculation:
Mechanism of Action: Pathway Visualization
The this compound often acts by inducing apoptosis via kinase inhibition or receptor modulation.[1][2]
Figure 2: General Mechanism of Action for Quinoline-3-carboxamide induced apoptosis.[1][2]
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arab Journal of Chemistry. Context: Discusses 7-substituted quinoline derivatives showing 2-3x potency vs Doxorubicin.[1][2][3]
-
Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor. Source: Journal of Medicinal Chemistry (2021). Context: Validates the role of fluorine/trifluoromethyl groups in enhancing metabolic stability and potency in quinoline carboxamides.
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Source: Molecular Diversity (2025). Context: Detailed SAR confirming the privileged status of the carboxamide scaffold.
-
Evaluation of cytotoxic action of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxamide derivatives. Source: Masaryk University Thesis (2023). Context: Specific experimental data on the cytotoxicity of the 7-CF3 scaffold.[2]
Sources
- 1. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADB-FUBINACA - Wikipedia [en.wikipedia.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. researchgate.net [researchgate.net]
mass spectrometry fragmentation patterns of 7-(Trifluoromethyl)quinoline-3-carboxamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-(Trifluoromethyl)quinoline-3-carboxamide (
Key Findings:
-
Primary Ionization: Electrospray Ionization (ESI) in positive mode yields a robust protonated molecule
at m/z 241.06 . -
Diagnostic Fragmentation: The fragmentation is dominated by the sequential neutral losses of ammonia (
, -17 Da) and carbon monoxide ( , -28 Da), characteristic of primary carboxamides. -
Comparative Performance: Compared to Electron Impact (EI) ionization, ESI-MS/MS offers superior sensitivity for biological matrices but requires collision-induced dissociation (CID) to generate structural fingerprints. The trifluoromethyl (
) moiety remains metabolically and spectrometrically stable under standard CID conditions, serving as a reliable mass tag (+68 Da shift) relative to the non-fluorinated parent.
Chemical Context & Ionization Physics
To interpret the mass spectrum, one must understand the protonation sites. The quinoline nitrogen (
-
Compound: this compound
-
Monoisotopic Mass: 240.05 Da
-
Precursor Ion
: 241.06 Da
Comparison of Ionization Techniques
This section compares the target method (ESI-MS/MS) with the traditional alternative (EI-MS).
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: EI-MS (Alternative) |
| State | Solution-phase (LC-compatible) | Gas-phase (GC-compatible) |
| Molecular Ion | High intensity | Low intensity |
| Fragmentation | Controlled via Collision Energy (CE). Sequential losses observable.[1] | Spontaneous, extensive ring shattering. |
| Suitability | High. Ideal for polar drug metabolites and PK studies. | Medium. Good for library matching but requires volatility. |
| Key Artifacts | Adducts ( | Thermal degradation of the amide prior to ionization. |
Detailed Fragmentation Mechanism (ESI-MS/MS)
The fragmentation of this compound follows a predictable "Amide-First" pathway, distinct from the "Ring-First" fragmentation seen in alkyl-quinolines.
Pathway A: The Carboxamide Cleavage (Dominant)
-
Precursor Selection (m/z 241): The protonated molecular ion is isolated.
-
Primary Transition (m/z 241
224): The amide group undergoes a neutral loss of ammonia ( , 17.03 Da). This generates a stable acylium ion (7-trifluoromethylquinoline-3-acylium).-
Mechanism:[2] Proton transfer from the quinoline nitrogen to the amide nitrogen facilitates the expulsion of
.
-
-
Secondary Transition (m/z 224
196): The acylium ion ejects carbon monoxide ( , 27.99 Da). This results in the 7-(trifluoromethyl)quinolin-3-yl cation (m/z 196).-
Significance: This ion (m/z 196) is the most diagnostic "core" fragment, retaining the
tag but stripping the functional handle.
-
Pathway B: Ring Degradation (High Energy)
At higher collision energies (>35 eV), the quinoline ring itself begins to fragment.
-
Tertiary Transition (m/z 196
169): The quinolinyl cation loses hydrogen cyanide ( , 27.01 Da), a classic signature of nitrogen heterocycles. -
Quaternary Transition (m/z 169
119): Complex rearrangement leading to the loss of or similar fragments, though is remarkably resistant to cleavage compared to chlorine or bromine substituents.
Visualizing the Pathway
The following diagram illustrates the primary fragmentation logic.
Figure 1: Step-wise ESI-MS/MS fragmentation pathway of this compound.
Experimental Protocol (Self-Validating)
To ensure reproducibility, this protocol uses a "Gradient Stress Test" to validate the separation of the target from potential isomers (e.g., 6-trifluoromethyl analogs).
Materials
-
Standard: this compound (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) | Retains the lipophilic |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution strength. |
| Ionization | ESI Positive (+) | Basic quinoline nitrogen ensures high sensitivity. |
| Capillary Voltage | 3.5 kV | Standard for stable spray without discharge. |
| Collision Energy | Ramp 10 -> 40 eV | Critical: Low energy preserves m/z 224; high energy reveals m/z 196. |
Workflow Diagram
Figure 2: LC-MS/MS Experimental Workflow for Targeted Detection.
Comparative Data: Target vs. Analogs
To validate your findings, compare the target molecule against its non-fluorinated parent. This confirms that the observed fragments are indeed scaffold-related and not artifacts.
| Fragment Type | 7-CF3-Quinoline-3-carboxamide (Target) | Quinoline-3-carboxamide (Analog) | Mass Shift ( | Interpretation |
| Precursor | 241 | 173 | +68 Da | Intact |
| Acylium Ion | 224 | 156 | +68 Da | Loss of |
| Core Cation | 196 | 128 | +68 Da | Loss of |
| Ring Fragment | 169 | 101 | +68 Da | Loss of |
Scientist's Note: If you observe a peak at m/z 221 , this indicates the loss of
References
-
Madapa, S., et al. (2009). "Advances in the synthesis of quinoline-3-carboxamide derivatives." Current Organic Chemistry.
-
BenchChem. (2025).[3][4] "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." (Used for comparative fragmentation logic of quinoline carboxamides).
-
Kulkarni, P.S., et al. (2012). "Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors." MDPI Molecules.
-
ChemGuide. (2023). "Fragmentation Patterns in Mass Spectrometry: Amides and Heterocycles."
Sources
A Senior Application Scientist's Guide to the Crystallographic Validation of 7-(Trifluoromethyl)quinoline-3-carboxamide and Its Analogs
Introduction: The Imperative for Atomic-Level Precision in Drug Discovery
The quinoline-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a trifluoromethyl (-CF3) group, as in 7-(trifluoromethyl)quinoline-3-carboxamide, is a common strategy to enhance metabolic stability, binding affinity, and cell permeability. For drug development professionals, an unambiguous understanding of the three-dimensional structure of such molecules is not merely academic—it is fundamental to structure-activity relationship (SAR) studies, lead optimization, and the protection of intellectual property.
X-ray crystallography remains the gold standard for determining the precise atomic arrangement of small molecules.[4] However, the generation of a structural model is only the beginning. Rigorous validation is essential to ensure the data is accurate, reliable, and correctly interpreted.[5][6] The correctness of a crystal structure can mean the difference between a promising drug candidate and a costly dead end.
While a public crystal structure for this compound is not available as of this guide's publication, the principles of its validation are universal. This guide provides a comprehensive framework for the crystallographic validation of this compound class. We will use the published structure of a closely related analog, benzo[h]quinoline-3-carboxamide , as a case study to illustrate a robust, self-validating workflow that ensures the highest degree of scientific integrity.[7]
Part 1: Comparative Structural Analysis
To validate a new structure, it is crucial to compare its key crystallographic parameters against established data from similar compounds. This contextual analysis helps identify any unusual or potentially erroneous values. Below is a comparison of the crystallographic data for our case study compound, benzo[h]quinoline-3-carboxamide, with another relevant organic molecule to provide a baseline.
| Parameter | Benzo[h]quinoline-3-carboxamide | 2-Chloro-3-(chloromethyl)-6-methylquinoline Derivative[8] |
| CCDC Number | 1960760 | Not specified |
| Chemical Formula | C₁₄H₁₀N₂O | C₂₄H₂₃N₂O₄ |
| Formula Weight | 222.24 | 419.90 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 12.0133 (7) | 12.083 (3) |
| b (Å) | 6.8835 (4) | 10.603 (2) |
| c (Å) | 13.3855 (8) | 16.591 (4) |
| α (°) | 90 | 90 |
| β (°) | 108.995 (3) | 98.48 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1045.93 (11) | 2101.4 (8) |
| Z | 4 | 4 |
| R-factor (R1) | 0.046 | 0.0673 |
| wR2 (all data) | 0.127 | 0.1884 |
| Goodness-of-Fit (GooF) | 1.04 | 1.036 |
Insight from the Data: The table showcases typical values for well-refined small organic molecules. The R1 factor, a key indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data, is typically below 0.05 (5%) for high-quality structures.[9] The value of ~0.046 for benzo[h]quinoline-3-carboxamide indicates a very reliable model, providing a strong benchmark for what researchers should aim for when validating a novel structure like this compound.
Part 2: The Self-Validating Experimental & Computational Workflow
This section outlines a detailed, step-by-step protocol for obtaining and validating a crystal structure. The causality behind each step is explained to provide a deeper understanding of the process. This workflow is designed to be a self-correcting loop, where validation checks are integrated at every stage.
Step-by-Step Methodology
1. Crystal Growth and Selection
-
Protocol:
-
Dissolve the synthesized this compound powder in a minimal amount of a suitable solvent (e.g., methanol, acetone, or a mixture like hexane/THF). Purity is paramount.
-
Employ a slow evaporation or vapor diffusion technique. For slow evaporation, loosely cap the vial and leave it in a vibration-free environment for several days to weeks.
-
Once crystals form, select a suitable single crystal under a microscope. An ideal crystal should be clear, have well-defined faces, and be free of cracks or defects.
-
Mount the crystal on a cryoloop for data collection.
-
-
Causality & Expertise: The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. Slow solvent evaporation provides the necessary time for this ordered arrangement to occur, minimizing defects. Selecting a high-quality crystal is the most critical factor for a successful experiment; a poor-quality crystal cannot yield high-quality data.
2. X-ray Diffraction Data Collection
-
Protocol:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker diffractometer).[10]
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Set up a full data collection strategy, ensuring high completeness and redundancy. For Mo Kα radiation, data should be collected to a minimum resolution of sin(θ)/λ = 0.6 Å⁻¹ (θ ≈ 25°).[11]
-
Integrate the raw diffraction images to generate a reflection file (e.g., an HKL file).
-
-
Causality & Expertise: Cooling the crystal to 100 K minimizes the thermal vibration of atoms.[11] This results in sharper diffraction spots at higher angles, leading to higher resolution data and a more precise determination of atomic positions. A complete dataset is essential for an accurate structure solution.
3. Structure Solution and Refinement
-
Protocol using Olex2 and SHELXL: [12][13][14]
-
Load Data: Open the instruction (.ins) and reflection (.hkl) files in Olex2.[15]
-
Solve Structure: Use an intrinsic phasing program like SHELXT to solve the structure.[8][13] This will provide an initial model of the molecule.
-
Atom Assignment: Identify and correctly assign the atoms (C, N, O, F) in the initial model.
-
Isotropic Refinement: Perform several cycles of least-squares refinement using SHELXL with isotropic displacement parameters.[16] The R1 value should decrease significantly.
-
Anisotropic Refinement: Once the model is complete and chemically sensible, switch to anisotropic refinement. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.
-
Add Hydrogen Atoms: Include hydrogen atoms in calculated positions using a riding model (e.g., AFIX instructions in SHELXL).
-
Refine to Convergence: Continue refinement until the model parameters no longer change and the R1, wR2, and GooF values are stable and low. The final difference electron density map should be largely featureless.
-
-
Causality & Trustworthiness: This iterative refinement process is a self-validating system. Each cycle minimizes the difference between the observed diffraction data (from the experiment) and the calculated data (from your model). A falling R1 factor indicates your model is becoming a better fit for reality. Anisotropic refinement is crucial for an accurate model, as assuming spherical thermal motion is a significant oversimplification.[17]
4. Final Structure Validation with checkCIF
-
Protocol:
-
Generate a Crystallographic Information File (CIF) from your refinement program. The ACTA command in SHELXL is designed for this purpose.
-
Upload the CIF to the International Union of Crystallography (IUCr) checkCIF web service.[18][19][20]
-
Analyze the validation report. The report will flag potential issues with alerts ranked by severity (A, B, C, G).
-
Address any A- or B-level alerts. These may indicate significant errors in the data or model, such as incorrect space group assignment, missed symmetry, or unusual bond lengths. This may require re-refining the structure.
-
Once the report is clean or all alerts are satisfactorily explained, the structure is considered validated and ready for publication or deposition.[21]
-
-
Causality & Trustworthiness: checkCIF is the ultimate arbiter of crystallographic quality.[21] It is an automated, objective system that checks a structure against hundreds of geometric and crystallographic standards derived from millions of known structures. Passing a checkCIF review is the definitive mark of a trustworthy and reliable crystal structure.
Part 3: Visualization of Workflows and Logic
Visualizing the process is key to understanding the relationships between different stages and decisions. The following diagrams, rendered using Graphviz, illustrate the core workflows.
Overall Crystallographic Validation Workflow
Caption: A decision tree for troubleshooting a high R-factor during structural refinement.
Conclusion
The validation of a crystal structure is a systematic process that combines careful experimental work with rigorous computational analysis. For a novel compound like this compound, establishing a validated crystal structure is a critical milestone in its development path. By following a self-validating workflow, leveraging powerful refinement software like SHELXL, and adhering to the international standards set by the IUCr's checkCIF service, researchers can have the utmost confidence in their structural models. This atomic-level precision is the bedrock upon which successful, structure-based drug design is built, ensuring that subsequent research and development efforts are guided by accurate and trustworthy data.
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-
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Title: Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 Source: YouTube URL: [Link]
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Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed URL: [Link]
-
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Title: Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor Source: PubMed URL: [Link]
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Title: Molecular structure of quinoline-7-carboxamide Source: ResearchGate URL: [Link]
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Title: The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors Source: PubMed URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-(Trifluoromethyl)quinoline-3-carboxamide
This document provides essential procedural guidance for the safe handling and disposal of 7-(trifluoromethyl)quinoline-3-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety. The information herein is synthesized from established regulatory standards and data from structurally analogous compounds to ensure the highest degree of safety and compliance.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound is not always readily available for novel research compounds, a robust safety protocol can be established by examining analogous structures. Quinoline derivatives and compounds containing trifluoromethyl groups must be treated as potentially hazardous.
Based on data for related compounds such as 4-Chloro-7-(trifluoromethyl)quinoline and quinoline itself, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
A cause of serious skin, eye, and respiratory tract irritation.[1][2][3]
-
Suspected of causing genetic defects or cancer, a characteristic of the parent quinoline structure.[4][5][6]
Therefore, all handling and disposal operations must be conducted with the assumption that the compound is hazardous, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound in any form (solid, solution, or as waste).
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.[7] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before use.[7] | Prevents skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[8][9] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling the powder outside of a chemical fume hood or if aerosol generation is possible.[7][10] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[1][2] |
Waste Management and Disposal Workflow
The proper segregation, collection, and disposal of chemical waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] Disposal down the sink or in regular trash is strictly prohibited.[11][13]
Caption: Disposal workflow for this compound waste.
Step-by-Step Waste Collection Protocol
This protocol must be followed at the point of generation to ensure safety and regulatory compliance.
-
Container Selection : Select a waste container that is in good condition, has a secure, leak-proof closure, and is chemically compatible with the waste.[8][11] For solutions containing organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Waste Segregation : Do NOT mix incompatible waste streams.[13][14] Waste containing this compound should be collected separately. Halogenated and non-halogenated solvent wastes should also be collected in separate containers where possible.[14]
-
Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of other components (e.g., "in Acetone").[15][16] The label must also include the hazard characteristics (e.g., "Toxic," "Irritant").[15]
-
Collection : Add all waste containing the compound—including pure material, contaminated solutions, and rinsates from cleaning—to the designated container.[17] Solid waste like contaminated gloves, pipette tips, and weigh paper should be collected in a separate, clearly labeled solid waste container.[18]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[13][14]
-
Storage : Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[15][19] This area should be near the point of generation and feature secondary containment (e.g., a spill tray) to mitigate leaks.[13][14]
Spill and Contamination Cleanup
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE : Wear the full complement of PPE as described in Section 2.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or a chemical absorbent pad to contain the spill.[4][20] For solid spills, carefully sweep or wipe up the material, avoiding dust generation.[1][9]
-
Collection : Collect all contaminated absorbent materials and cleaning supplies (e.g., paper towels) and place them into the designated hazardous waste container.[17]
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.
-
Reporting : Report all significant spills to your institution's Environmental Health and Safety (EHS) department immediately.[13]
Empty Container Disposal
Empty chemical containers are not considered "empty" by regulatory standards until they have been properly decontaminated.[14][21]
-
Triple Rinse : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16][21]
-
Collect Rinsate : The first rinse, and subsequent rinses, must be collected and disposed of as hazardous chemical waste in your designated container.[13][17] Do not pour the rinsate down the drain.
-
Deface Label : After the container has been thoroughly rinsed and air-dried in a well-ventilated area (like a fume hood), completely remove or deface the original manufacturer's label.[13][21]
-
Final Disposal : Once decontaminated and defaced, the container can typically be disposed of with other rinsed laboratory glassware or as solid waste, in accordance with your institution's specific policies.[13][21]
Final Disposal and Professional Handover
The ultimate responsibility for the final disposal of hazardous waste lies with the institution, managed through its EHS department or a contracted, licensed hazardous waste disposal company.[7][22] Laboratory personnel are responsible for the proper collection, labeling, and storage of waste.[21] Once a waste container is full or has been accumulating for six months, a pickup must be scheduled with your EHS office.[11] This ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[11][19]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
